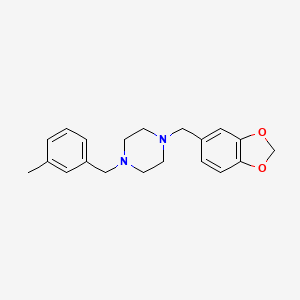
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbenzyl)piperazine, also known as MBDB, is a psychoactive drug that belongs to the class of phenethylamines. It is a derivative of the popular drug MDMA (3,4-methylenedioxymethamphetamine) and has similar effects on the central nervous system. MBDB is a research chemical that is used in scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbenzyl)piperazine is not fully understood. However, it is believed to work by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbenzyl)piperazine has been shown to have various biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin.
Advantages and Limitations for Lab Experiments
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbenzyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable under normal laboratory conditions and has a long shelf life. However, its psychoactive properties make it difficult to work with in certain experiments. It also has limited solubility in water, which can make it challenging to administer in certain studies.
Future Directions
There are several potential future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbenzyl)piperazine. One direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders. Another direction is to explore its neuroprotective properties and its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on the body.
Conclusion
In conclusion, 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbenzyl)piperazine is a psychoactive research chemical that has potential therapeutic applications. It is synthesized by the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with 3-methylbenzylamine in the presence of a reducing agent. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbenzyl)piperazine has been studied for its potential as a treatment for various neurological and psychiatric disorders and as a neuroprotective agent against neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and its effects on the body.
Synthesis Methods
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbenzyl)piperazine involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with 3-methylbenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbenzyl)piperazine as a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylbenzyl)piperazine has been used in scientific studies to investigate its potential as a therapeutic agent for various conditions such as depression, anxiety, and post-traumatic stress disorder. It has also been studied for its potential as a neuroprotective agent against neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-3-2-4-17(11-16)13-21-7-9-22(10-8-21)14-18-5-6-19-20(12-18)24-15-23-19/h2-6,11-12H,7-10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOJEOIMWNTEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-methylbenzyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

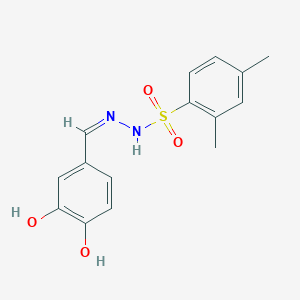
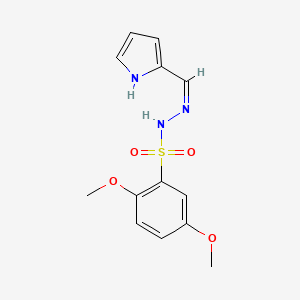
![N-(4-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6085835.png)
![N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B6085841.png)
![2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6085852.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6085857.png)
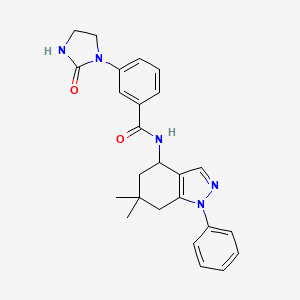
![1-acetyl-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-4-piperidinamine](/img/structure/B6085882.png)

![N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6085893.png)
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride](/img/structure/B6085897.png)
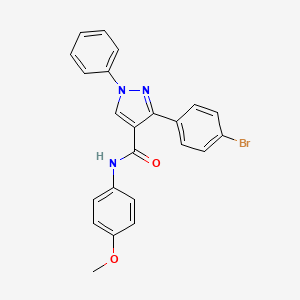
![N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide](/img/structure/B6085908.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6085909.png)